molecular formula C16H20ClNO4 B14468208 Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride CAS No. 73771-76-3

Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride

Cat. No.: B14468208
CAS No.: 73771-76-3
M. Wt: 325.79 g/mol
InChI Key: AZHOPNFILZVJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chromone core, which is a benzopyranone structure, and additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of Chromone-8-carboxylic acid with 2,3-dimethyl- dimethylaminoethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chromone-3-carboxylic acid: Another chromone derivative with different functional groups.

    Dimethylaminoethyl acrylate: A compound with a similar dimethylaminoethyl group but different core structure.

Uniqueness

Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride is unique due to its specific combination of functional groups and the presence of the chromone core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

73771-76-3

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C16H19NO4.ClH/c1-10-11(2)21-15-12(14(10)18)6-5-7-13(15)16(19)20-9-8-17(3)4;/h5-7H,8-9H2,1-4H3;1H

InChI Key

AZHOPNFILZVJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN(C)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.